Pluronic F-127

Description

Properties

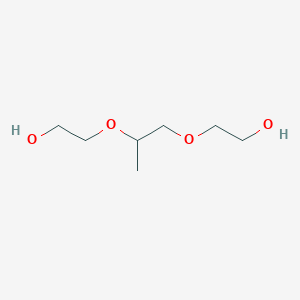

CAS No. |

721929-01-7 |

|---|---|

Molecular Formula |

C7H16O4 |

Molecular Weight |

164.2 g/mol |

IUPAC Name |

2-[2-(2-hydroxyethoxy)propoxy]ethanol |

InChI |

InChI=1S/C7H16O4/c1-7(11-5-3-9)6-10-4-2-8/h7-9H,2-6H2,1H3 |

InChI Key |

OQNWUUGFAWNUME-UHFFFAOYSA-N |

SMILES |

CC(COCCO)OCCO |

Canonical SMILES |

CC(COCCO)OCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Pluronic F-127

Pluronic F-127, also known as Poloxamer 407, is a synthetic, non-ionic triblock copolymer widely utilized in the pharmaceutical and biomedical fields for its unique surfactant properties and ability to form thermo-reversible gels.[1][2][3] Its utility spans a range of applications, including drug delivery, cell culture, and as a solubilizing agent.[4][5][6] This guide provides a detailed examination of its chemical structure, physicochemical properties, and a representative experimental protocol for its application.

Core Chemical Structure

This compound is an amphiphilic block copolymer consisting of a central hydrophobic block of poly(propylene oxide) (PPO) flanked by two hydrophilic blocks of poly(ethylene oxide) (PEO).[5][7][8] This A-B-A type structure, specifically PEO-PPO-PEO, is responsible for its characteristic self-assembly into micelles in aqueous solutions.[5] The hydrophobic PPO core can encapsulate lipophilic drugs, while the hydrophilic PEO corona provides a stabilizing interface with the aqueous environment.[5]

The synthesis of this compound involves the condensation of ethylene oxide and propylene oxide.[8] The general chemical structure can be represented as:

(C₂H₄O)ₓ(C₃H₆O)ᵧ(C₂H₄O)ₓ

Where (C₂H₄O) represents the ethylene oxide (EO) monomer unit and (C₃H₆O) represents the propylene oxide (PO) monomer unit.

The specific nomenclature "F-127" denotes its physical form (F for flake), the molecular weight of the PPO block (12 x 300 ≈ 3600 g/mol ), and the weight percentage of the PEO blocks (7 x 10 = 70%).

Below is a diagram illustrating the block copolymer structure of this compound.

References

- 1. Applications of thermo-reversible this compound gels in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. This compound hydrogel as a promising scaffold for encapsulation of dental-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pluronic® F-127, a non-ionic detergent │ G-Biosciences [gbiosciences.com]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. Next-generation cancer nanotherapeutics: Pluronic® F127 based mixed micelles for enhanced drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Pluronic F-127: A Deep Dive into the Mechanism of Thermoreversible Gelation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pluronic F-127 (also known as Poloxamer 407) is a triblock copolymer consisting of a central hydrophobic poly(propylene oxide) (PPO) block and two flanking hydrophilic poly(ethylene oxide) (PEO) blocks (PEO100-PPO65-PEO100).[1] This amphiphilic nature drives its remarkable and highly useful property of thermoreversible gelation in aqueous solutions. At low temperatures, this compound exists as individual polymer chains, or "unimers," and the solution behaves as a low-viscosity liquid.[2] As the temperature increases, a fascinating molecular self-assembly process is initiated, leading to the formation of a semi-solid gel. This transition is reversible, with the gel reverting to a liquid upon cooling. This unique characteristic has positioned this compound as a key excipient in various pharmaceutical and biomedical applications, including controlled drug delivery, tissue engineering, and 3D printing.[3]

The core mechanism of this thermoreversible gelation is a two-step process: micellization followed by gel formation. The process is primarily entropy-driven.[4] As the temperature rises, the hydrogen bonds between water molecules and the hydrophobic PPO block of the this compound unimers are disrupted.[4] This desolvation of the PPO chains increases their hydrophobicity, leading them to aggregate to minimize their contact with water. This self-assembly results in the formation of spherical micelles, typically with a hydrophobic PPO core and a hydrophilic PEO corona that forms a stabilizing shell, interacting with the surrounding aqueous environment.[1][4]

With a further increase in temperature or polymer concentration, these micelles begin to pack closely together. At a critical gelation concentration and temperature, the micelles become so crowded that they arrange into an ordered lattice structure, often a face-centered cubic (FCC) or body-centered cubic (BCC) lattice.[5][6] This ordered packing of micelles is what constitutes the gel phase, resulting in a significant increase in the viscosity and the formation of a semi-solid material.[5]

Quantitative Data on this compound Gelation

The thermoreversible gelation of this compound is characterized by several key parameters, including the critical micelle concentration (CMC), critical micelle temperature (CMT), sol-gel transition temperature, and micelle size. These parameters are influenced by factors such as polymer concentration, temperature, and the presence of additives.

Table 1: Critical Micelle Concentration (CMC) and Critical Micelle Temperature (CMT) of this compound

| Temperature (°C) | CMC (mM) | Method | Reference |

| 25 | 0.34 ± 0.01 | ITC | [7] |

| 30 | 0.07 ± 0.01 | ITC | [7] |

| 35 | 0.03 ± 0.01 | ITC | [7] |

| 40 | 0.02 ± 0.01 | ITC | [7] |

| 27 | ~1.0 | DSC | [8] |

| 25 | 0.555 | Not Specified | [9] |

| 37 | 0.048 | UV/Visible Spectroscopy | [10] |

Table 2: Sol-Gel Transition Temperatures of Aqueous this compound Solutions

| Concentration (w/v %) | Sol-Gel Transition Temperature (°C) | Method | Reference |

| 20 | 28 | Rheology | [11] |

| 25 | Not Specified (gel at 37) | Rheology | [12] |

| 30 | 23 | Rheology | [13] |

| 20 | 34 | Rheology | [13] |

| 23 | Decreases with ethanol addition | Rheology | Not Specified |

| 20 | 20 | Rheology | [14] |

Table 3: Hydrodynamic Diameter of this compound Micelles

| Concentration (w/v %) | Temperature (°C) | Hydrodynamic Diameter (nm) | Method | Reference |

| Not Specified | Not Specified | 20.0 ± 0.7 | DLS | [15] |

| 5.1 mM | Not Specified | 15 (median) | DLS | [16] |

| 15 | 15 | 12 | DLS | [17] |

| 15 | 25 | 24 | DLS | [17] |

| Not Specified | Not Specified | 51.87 ± 6.39 (for F127-SS-TOC) | DLS | [18] |

Experimental Protocols

The characterization of the thermoreversible gelation of this compound involves several key analytical techniques. Below are detailed methodologies for some of the most common experiments.

Rheological Analysis for Sol-Gel Transition

Objective: To determine the sol-gel transition temperature and the viscoelastic properties of this compound solutions.

Methodology:

-

Sample Preparation: Prepare a 20% (w/v) this compound solution by dissolving 10 g of this compound in 48.2 ml of ice-cold MilliQ water with magnetic stirring. Store the solution at 4°C to ensure complete dissolution and prevent gelation.[11]

-

Instrumentation: Use a rotational rheometer equipped with a Peltier plate for precise temperature control. A cone-plate or parallel-plate geometry can be used.[1][19]

-

Procedure:

-

Load the cold this compound solution onto the rheometer plate at a low temperature (e.g., 3-5°C).[2][19]

-

Perform an oscillation strain sweep at a temperature where the sample is expected to be a gel (e.g., 37°C) to determine the linear viscoelastic region (LVER). An optimal strain value within the LVER (e.g., 0.1%) should be used for subsequent measurements.[19]

-

Conduct an oscillation frequency sweep at the same temperature to select an appropriate oscillation frequency (e.g., 1 rad/s).[19]

-

To determine the sol-gel transition temperature, perform an oscillation temperature ramp or sweep. Increase the temperature from a low value (e.g., 5°C) to a high value (e.g., 45°C) at a controlled rate (e.g., 1°C/min).[2]

-

During the temperature ramp, continuously measure the storage modulus (G') and the loss modulus (G'').[2]

-

-

Data Analysis: The sol-gel transition temperature is typically defined as the temperature at which G' equals G'' (tan δ = 1).[14]

Dynamic Light Scattering (DLS) for Micelle Size Determination

Objective: To measure the hydrodynamic diameter of this compound micelles.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in deionized water (e.g., 5.1 mM).[16] The solution should be filtered through a microporous filter (e.g., 0.22 µm) to remove any dust particles.

-

Instrumentation: Use a DLS instrument, such as a Zetasizer Nano ZSP system.[18]

-

Procedure:

-

Place the prepared sample in a suitable cuvette and place it in the DLS instrument.

-

Allow the sample to equilibrate at the desired temperature.

-

Perform the DLS measurement. The instrument measures the fluctuations in the intensity of scattered light due to the Brownian motion of the micelles.

-

-

Data Analysis: The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter of the particles from their diffusion coefficient. The results are typically presented as a size distribution histogram.

Isothermal Titration Calorimetry (ITC) for CMC Determination

Objective: To determine the Critical Micelle Concentration (CMC) of this compound.

Methodology:

-

Sample Preparation: Prepare a concentrated solution of this compound in degassed water to be placed in the syringe. The sample cell will contain only degassed water.[7]

-

Instrumentation: Use an Isothermal Titration Calorimeter.

-

Procedure:

-

Fill the syringe with the this compound solution and the sample cell with degassed water.

-

Set the desired temperature for the experiment (e.g., 25°C, 30°C, 35°C, 40°C).[7]

-

Perform a series of small injections of the this compound solution into the water-filled cell while monitoring the heat change associated with each injection.

-

-

Data Analysis: The heat of dilution of the unimers is measured before the CMC. As micelles form, the heat change per injection alters significantly. The CMC is determined from the inflection point of the titration curve, which plots the heat change per injection against the total concentration of the surfactant in the cell.[7]

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Objective: To investigate the thermodynamics of micellization and the sol-gel transition.

Methodology:

-

Sample Preparation: Prepare this compound solutions of the desired concentration in a suitable buffer (e.g., PBS).[4]

-

Instrumentation: Use a Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh a small amount of the this compound solution into a hermetically sealed aluminum pan. An empty pan is used as a reference.

-

Heat the sample at a constant rate (e.g., 5°C/min) over a desired temperature range (e.g., 2°C to 60°C).

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to thermal transitions. A broad endothermic peak is typically observed for the micellization process.[4] The onset temperature of this peak can be related to the CMT, and the area under the peak corresponds to the enthalpy of micellization.

Visualizing the Mechanism and Workflow

This compound Thermoreversible Gelation Pathway

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Rheological behavior of Pluronic/Pluronic diacrylate hydrogels used for bacteria encapsulation in engineered living materials - Soft Matter (RSC Publishing) DOI:10.1039/D3SM01119D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Self-assemblies of pluronic micelles in partitioning of anticancer drugs and effectiveness of this system towards target protein - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03770F [pubs.rsc.org]

- 7. Interaction between Pluronic F127 and dioctadecyldimethylammonium bromide (DODAB) vesicles studied by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. redalyc.org [redalyc.org]

- 10. lsinstruments.ch [lsinstruments.ch]

- 11. researchgate.net [researchgate.net]

- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 13. Effect of Tannic Acid Concentrations on Temperature-Sensitive Sol–Gel Transition and Stability of Tannic Acid/Pluronic F127 Composite Hydrogels [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. dovepress.com [dovepress.com]

- 18. Rheological Measurement of the Gelation Temperature of Thermoresponsive Hydrogels: A Tutorial Using Pluronic F127 [morressier.com]

- 19. pubs.acs.org [pubs.acs.org]

Critical Micelle Concentration of Pluronic F-127 in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pluronic F-127, a nonionic triblock copolymer of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO), is a cornerstone of academic and industrial research, particularly in the realms of drug delivery, biomaterials, and nanotechnology. Its amphiphilic nature drives the self-assembly into micelles in aqueous solutions above a certain concentration and temperature, known as the critical micelle concentration (CMC) and critical micelle temperature (CMT), respectively. A thorough understanding of the CMC is paramount for the effective design and application of this compound-based systems. This technical guide provides a comprehensive overview of the CMC of this compound in aqueous solutions, detailing experimental methodologies, quantitative data, and the fundamental principles governing its micellization.

The Phenomenon of Micellization

In aqueous environments, the hydrophobic PPO block of this compound aims to minimize its contact with water molecules. Conversely, the hydrophilic PEO blocks readily interact with water. This thermodynamic trade-off is resolved through the formation of spherical or elongated micelles, where the PPO blocks form a core and the PEO blocks constitute a hydrated corona. This self-assembly process is spontaneous and concentration-dependent. Below the CMC, this compound exists predominantly as individual polymer chains (unimers). As the concentration increases to and beyond the CMC, there is a sharp transition to the formation of micelles.[1][2]

The micellization of this compound is also highly sensitive to temperature. An increase in temperature generally leads to a decrease in the CMC, promoting micelle formation.[3] This is because the PPO block becomes less soluble in water at higher temperatures, thereby strengthening the hydrophobic interactions that drive micellization.

Quantitative Data on the Critical Micelle Concentration

The CMC of this compound has been determined by a variety of techniques, with values showing some variation depending on the experimental method, temperature, and purity of the polymer. The following table summarizes key quantitative data from the literature.

| Temperature (K) | CMC (mM) | CMC (% w/v) | Method Used | Reference |

| 292.65 | ~0.315 | ~0.4 | Viscosity Measurement | [4] |

| 298.15 | 0.34 ± 0.01 | ~0.43 | Isothermal Titration Calorimetry (ITC) | [3][5] |

| 303.15 | 0.17 ± 0.02 | ~0.21 | Isothermal Titration Calorimetry (ITC) | [3] |

| 308.15 | 0.06 ± 0.01 | ~0.076 | Isothermal Titration Calorimetry (ITC) | [3] |

| 310.15 | 0.0031% (w/w) | ~0.0031 | Not Specified | [6] |

| 310.15 | ~0.02 | ~0.025 | Not Specified | [1] |

| 313.15 | 0.02 ± 0.01 | ~0.025 | Isothermal Titration Calorimetry (ITC) | [3] |

Note: The molecular weight of this compound is approximately 12,600 g/mol .[6] The conversion between mM and % w/v is based on this value.

Experimental Protocols for CMC Determination

Several experimental techniques are employed to determine the CMC of this compound. Each method relies on detecting a change in a specific physicochemical property of the solution as a function of the copolymer concentration.

Fluorescence Spectroscopy using a Hydrophobic Probe

This is one of the most common and sensitive methods for CMC determination. It utilizes a hydrophobic fluorescent probe, such as pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH), which exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.

Experimental Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC.

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene) in a suitable organic solvent (e.g., methanol or acetone) at a concentration of approximately 10⁻³ M.

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions of this compound with varying concentrations by serial dilution of the stock solution.

-

To each this compound solution, add a small aliquot of the probe stock solution such that the final probe concentration is in the micromolar range (e.g., 1-2 µM). The volume of the organic solvent should be kept minimal (typically <1%) to avoid influencing the micellization.

-

Allow the solutions to equilibrate for a specified period (e.g., several hours or overnight) at the desired temperature to ensure complete micelle formation and probe partitioning.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectra of each sample using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 335 nm.

-

Record the intensities of the first and third vibronic peaks of the pyrene emission spectrum (I₁ and I₃, respectively).

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the first and third peaks (I₁/I₃).

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which the probe begins to preferentially partition into the hydrophobic micellar cores.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with the demicellization process upon dilution of a concentrated micellar solution.

Experimental Protocol:

-

Instrument Setup:

-

Set the ITC instrument to the desired experimental temperature.

-

Degas all solutions (water and this compound solution) prior to use to prevent bubble formation in the cell and syringe.

-

-

Sample Loading:

-

Fill the sample cell (typically ~1.7 mL) with degassed deionized water.

-

Fill the injection syringe (typically ~50 µL) with a concentrated solution of this compound (well above its CMC).[3]

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 2 µL each) of the this compound solution into the water-filled cell with a specified time interval between injections (e.g., 300 seconds) to allow for thermal equilibration.[3]

-

-

Data Analysis:

-

The instrument records the heat flow (power) required to maintain a zero temperature difference between the sample and reference cells.

-

The raw data is a series of peaks corresponding to each injection. Integrating these peaks yields the enthalpy change per injection.

-

Plot the enthalpy change per mole of injectant against the total concentration of this compound in the cell.

-

The resulting titration curve will show a distinct transition. The CMC is determined from the inflection point of this transition, which represents the concentration at which the micelles start to break down into unimers upon dilution.[3]

-

Static Light Scattering (SLS)

SLS measures the intensity of light scattered by the polymer solutions. The scattered intensity is proportional to the molar mass and concentration of the scattering particles. A significant increase in scattered light intensity is observed at the onset of micelle formation due to the much larger size of the micelles compared to the unimers.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a series of this compound solutions in a suitable solvent (e.g., filtered, deionized water) at various concentrations, bracketing the expected CMC.

-

Filter all solutions through a fine pore size filter (e.g., 0.22 µm) to remove dust and other particulate matter that could interfere with the light scattering measurements.

-

-

Measurement:

-

Place the sample in a clean, dust-free cuvette in the light scattering instrument.

-

Measure the scattered light intensity at a fixed angle (e.g., 90°) as a function of the this compound concentration.

-

-

Data Analysis:

-

Plot the scattered light intensity against the this compound concentration.

-

The plot will show a sharp increase in intensity at the point where micelles begin to form. The CMC is determined as the concentration at the intersection of the two linear regions of the plot (below and above the transition).

-

Visualizing the Micellization Process and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the micellization process and a typical experimental workflow for CMC determination.

Caption: The transition of this compound from unimers to micelles.

Caption: A typical workflow for CMC determination using fluorescence spectroscopy.

Conclusion

The critical micelle concentration is a fundamental parameter that dictates the behavior of this compound in aqueous solutions. Its value is influenced by factors such as temperature and the chosen analytical technique. For researchers and professionals in drug development, a precise understanding and accurate determination of the CMC are crucial for formulating stable, effective, and reproducible this compound-based delivery systems. The methodologies and data presented in this guide offer a solid foundation for further exploration and application of this versatile copolymer.

References

- 1. scielo.br [scielo.br]

- 2. redalyc.org [redalyc.org]

- 3. Self-assemblies of pluronic micelles in partitioning of anticancer drugs and effectiveness of this system towards target protein - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03770F [pubs.rsc.org]

- 4. Direct and Reverse Pluronic Micelles: Design and Characterization of Promising Drug Delivery Nanosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Drug Delivery Systems Based on Pluronic Micelles with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Biocompatibility and Cytotoxicity of Pluronic F-127 for In Vivo Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pluronic F-127 (PF-127), a triblock copolymer of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide), is a widely utilized excipient in pharmaceutical formulations due to its unique thermo-responsive gelling properties, low toxicity, and biocompatibility.[1][2] This technical guide provides a comprehensive overview of the biocompatibility and cytotoxicity of this compound for in vivo studies, consolidating quantitative data, detailed experimental protocols, and relevant cellular signaling pathways to inform preclinical research and development.

Quantitative Biocompatibility and Cytotoxicity Data

The biocompatibility of this compound has been assessed through various in vitro and in vivo models. The following tables summarize key quantitative data from the literature.

Table 1: Acute Toxicity Data for this compound

| Parameter | Species | Route of Administration | Value | Reference(s) |

| LD50 | Rat | Oral | >5,000 mg/kg | [sigma-aldrich - Safety Data Sheet] |

| LD50 | Mouse | Oral | 15,000 mg/kg | [sigma-aldrich - Safety Data Sheet] |

| LD50 | Rabbit | Dermal | >2,000 mg/kg | [sigma-aldrich - Safety Data Sheet] |

Table 2: In Vitro Cytotoxicity of this compound and its Formulations

| Cell Line | Formulation | Concentration | % Cell Viability | Assay | Reference(s) |

| KB cells | 18% this compound gel (blank) | - | High | MTT | [Thermoreversible Pluronic® F127-based hydrogel containing liposomes for the controlled delivery of paclitaxel: in vitro drug release, cell cytotoxicity, and uptake studies - NIH] |

| Melanoma cells | 2.5 mg/mL this compound | - | ~90% | MTT | [this compound Hydrogels Containing Copper Oxide Nanoparticles and a Nitric Oxide Donor to Treat Skin Cancer - NIH] |

| NIH3T3 fibroblasts | 2.5 mg/mL this compound | - | ~100% | MTT | [this compound Hydrogels Containing Copper Oxide Nanoparticles and a Nitric Oxide Donor to Treat Skin Cancer - NIH] |

| HepG2 cells | PF-127 CA NPs | 12 µg/mL (IC50) | 50% | MTT | [Enhanced apoptotic activity of Pluronic F127 polymer-encapsulated chlorogenic acid nanoparticles through the PI3K/Akt/mTOR signaling pathway in liver cancer cells and in vivo toxicity studies in zebrafish - De Gruyter Brill] |

| MDA-MB-231 cells | 25% PF-127/0.05% HA hydrogel | 200 µg/mL | ~80% | MTT | [Cytotoxicity towards Breast Cancer Cells of this compound/Hyaluronic Acid Hydrogel Containing Nitric Oxide Donor and Silica Nanoparticles Loaded with Cisplatin - MDPI] |

PF-127 CA NPs: this compound Chlorogenic Acid Nanoparticles; HA: Hyaluronic Acid

Table 3: Hemocompatibility of this compound Formulations

| Formulation | Concentration | Hemolysis (%) | Reference(s) |

| F127-SS-TOC micelles | 50 µg/mL | 1.387 ± 0.122 | [Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation - PMC - NIH] |

| F127-SS-TOC micelles | 100 µg/mL | 1.438 ± 0.042 | [Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation - PMC - NIH] |

| F127-SS-TOC micelles | 500 µg/mL | 1.589 ± 0.297 | [Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation - PMC - NIH] |

| F127-SS-TOC micelles | 1000 µg/mL | 1.745 ± 0.205 | [Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation - PMC - NIH] |

| PF127/CA/LEN@pMNCs | 5 mg/mL | < 2.5 | [Percentage hemolysis of erythrocytes (A) when treated with different... |

| PF127/CA/LEN@pMNCs | 100 mg/mL | < 5 | [Percentage hemolysis of erythrocytes (A) when treated with different... |

F127-SS-TOC: Tocopherol-modified this compound; PF127/CA/LEN@pMNCs: Pluronic F127-decorated citric acid-capped lenvatinib-loaded porous magnetic nanoclusters. According to the American Society for Testing and Materials (ASTM) F756-00 standard, materials with hemolysis rates below 2% are considered non-hemolytic.[3]

Experimental Protocols

Detailed methodologies for key biocompatibility and cytotoxicity assays are provided below.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test substance (this compound or its formulation)

-

Solubilization solution (e.g., DMSO, isopropanol, or a solution of 40% DMF in 2% acetic acid with 16% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test substance. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[4][5]

-

Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

-

Calculation of Cell Viability: Cell viability is calculated as a percentage of the control (untreated cells) after subtracting the background absorbance.

Hemolysis Assay for Hemocompatibility

This assay determines the extent of red blood cell (RBC) lysis caused by a test material.

Materials:

-

Fresh whole blood (e.g., from a healthy donor) with an anticoagulant (e.g., heparin or EDTA)

-

Phosphate-buffered saline (PBS)

-

Test substance (this compound or its formulation)

-

Positive control (e.g., Triton X-100 or distilled water)

-

Negative control (e.g., PBS)

-

Centrifuge

-

Spectrophotometer (microplate reader)

Procedure:

-

RBC Preparation: Centrifuge the whole blood to separate the RBCs. Wash the RBCs several times with PBS to remove plasma and platelets. Resuspend the RBCs in PBS to a desired concentration (e.g., 2% v/v).

-

Incubation: Add the test substance at various concentrations to the RBC suspension. Include positive and negative controls. Incubate the samples at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.

-

Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 [Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Studies have shown that some this compound-based nanoparticle formulations can modulate this pathway, leading to enhanced apoptotic activity in cancer cells.[7][8] The downregulation of key proteins in this pathway, such as PI3K, Akt, and mTOR, can inhibit cancer cell proliferation and induce apoptosis.[7]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by certain this compound formulations.

Experimental Workflow for In Vivo Biocompatibility Assessment

A typical workflow for assessing the in vivo biocompatibility of a this compound-based injectable hydrogel involves several key steps, from material preparation to histological analysis.

Caption: A generalized workflow for the in vivo biocompatibility assessment of injectable hydrogels.

In Vivo Biocompatibility and Histological Findings

In vivo studies are critical for evaluating the local and systemic tissue response to this compound. These studies typically involve subcutaneous or intramuscular implantation of the material in animal models, followed by histological examination of the implant site and major organs.

Generally, this compound is considered biocompatible in vivo, with studies reporting minimal inflammatory responses. For instance, a study involving the subcutaneous implantation of a blended hydrogel of this compound, alginate, and hyaluronic acid in nude mice showed that the matrix provided a beneficial environment for cellular growth and expansion.[9] Another in vivo study using a chitosan-based hydrogel (which can be combined with this compound) showed that the cell-laden hydrogels did not trigger a significant immune response in nude mice.

Histological analysis of tissues surrounding this compound implants typically reveals a mild inflammatory response characterized by the presence of macrophages and the formation of a thin fibrous capsule.[10] Importantly, signs of severe inflammation, necrosis, or granuloma formation are generally absent.[10]

When this compound is used as a coating for nanoparticles, such as titanium dioxide nanotubes, acute toxicity studies in Wistar rats have shown unaltered physiological responses for many parameters, with only some minor changes in biochemical and hematological markers over a 14-day period.[11]

Conclusion

This compound demonstrates a favorable biocompatibility and low cytotoxicity profile, supporting its widespread use in in vivo studies and pharmaceutical applications. Quantitative data from acute toxicity, in vitro cytotoxicity, and hemocompatibility assays consistently indicate its safety at typical concentrations used in formulations. Detailed experimental protocols for MTT and hemolysis assays provide a framework for researchers to conduct their own evaluations. Furthermore, understanding the interaction of this compound formulations with cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, can provide insights into its mechanism of action and potential therapeutic applications. In vivo studies with histological analysis confirm the material's biocompatibility, typically showing only a mild and transient inflammatory response. This comprehensive guide serves as a valuable resource for researchers and professionals in the field of drug development, facilitating the informed use of this compound in in vivo applications.

References

- 1. This compound/Silk Fibroin for Enhanced Mechanical Property and Sustained Release Drug for Tissue Engineering Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in Pluronic F127 Derivatives for Application in Wound Healing and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Enhanced apoptotic activity of Pluronic F127 polymer-enca... [degruyterbrill.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Bio distribution and acute toxicity profiling of Pluronic F127 coated Titanium dioxide nanotubes in adult Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape of Pluronic F-127: A Technical Guide for Researchers

For Immediate Release

An in-depth technical guide on the molecular weight, composition, and biological interactions of Pluronic F-127, a versatile triblock copolymer extensively utilized in pharmaceutical and biomedical research. This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of its physicochemical properties, experimental characterization protocols, and its influence on cellular signaling pathways.

This compound, a non-ionic surfactant, has garnered significant attention in the scientific community for its unique thermo-responsive properties and biocompatibility. Its application as a vehicle for drug delivery, a scaffold in tissue engineering, and an excipient in various formulations necessitates a thorough understanding of its molecular characteristics. This guide consolidates key data, outlines experimental methodologies for its characterization, and delves into its interactions at the cellular level.

Core Molecular and Physicochemical Properties

This compound is a symmetric triblock copolymer consisting of a central hydrophobic block of poly(propylene oxide) (PPO) flanked by two hydrophilic blocks of poly(ethylene oxide) (PEO). This amphiphilic nature drives its self-assembly into micelles in aqueous solutions above a certain concentration and temperature, known as the critical micelle concentration (CMC) and critical micelle temperature (CMT), respectively.

| Property | Value | References |

| Average Molecular Weight ( g/mol ) | ~12,500 - 13,000 | [1] |

| General Formula | (PEO)x-(PPO)y-(PEO)x | |

| Specific Formula | E106 P70 E106 / PEO101-PPO56-PEO101 | [2][3] |

| PEO/PPO Ratio (by weight) | ~70% / 30% | [2] |

| Critical Micelle Concentration (CMC) | Varies with temperature and medium | [4] |

| Hydrophilic-Lipophilic Balance (HLB) | 18 - 23 | [5] |

Experimental Characterization Protocols

Accurate determination of the molecular weight and composition of this compound is crucial for its application. The following are standard experimental protocols employed for its characterization.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of this compound.

Methodology:

-

System: A standard GPC system equipped with a refractive index (RI) detector.

-

Columns: A set of columns suitable for the molecular weight range of this compound (e.g., polystyrene-divinylbenzene based columns).

-

Mobile Phase: Tetrahydrofuran (THF) is commonly used.

-

Calibration: The system is calibrated using polystyrene standards of known molecular weights.

-

Sample Preparation: this compound is dissolved in the mobile phase at a known concentration (e.g., 1-2 mg/mL).

-

Analysis: The sample is injected into the GPC system, and the elution profile is recorded. The molecular weight parameters are calculated based on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compositional Analysis

Objective: To confirm the chemical structure and determine the PEO/PPO ratio.

Methodology:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl3) or deuterium oxide (D2O).

-

Analysis:

-

¹H NMR: The characteristic peaks for the ethylene oxide protons (-(OCH₂CH₂)-) and propylene oxide protons (-(OCH(CH₃)CH₂)-) are identified. The ratio of the integrals of these peaks is used to calculate the PEO/PPO molar ratio.

-

¹³C NMR: Provides further confirmation of the polymer backbone structure.

-

Dynamic Light Scattering (DLS) for Micelle Characterization

Objective: To determine the hydrodynamic diameter and size distribution of this compound micelles.

Methodology:

-

Instrument: A DLS instrument equipped with a laser light source and a photodetector.

-

Sample Preparation: this compound is dissolved in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a concentration above its CMC. The solution is filtered to remove dust particles.

-

Measurement: The sample is placed in the instrument, and the scattered light intensity fluctuations are measured at a specific angle (e.g., 90°).

-

Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation.

Biological Interactions and Signaling Pathways

While generally considered biocompatible, this compound is not biologically inert and can influence cellular processes. A significant aspect of its biological activity is its ability to interact with cell membranes and membrane-associated proteins.

Inhibition of P-glycoprotein (P-gp) Efflux Pump

One of the most well-documented intrinsic effects of this compound is its ability to inhibit the function of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[6]

Caption: Mechanism of P-glycoprotein inhibition by this compound.

This compound unimers are believed to insert into the cell membrane, altering its microviscosity and fluidity. This can lead to a conformational change in P-gp, inhibiting its ATPase activity and, consequently, its ability to pump out chemotherapeutic drugs. This mechanism is a key factor in overcoming multidrug resistance in cancer therapy.

Influence on Apoptosis and Other Signaling Pathways

When used as a drug delivery vehicle, this compound formulations have been shown to influence cellular signaling pathways, often enhancing the efficacy of the encapsulated drug. For instance, nanoparticles formulated with this compound have been observed to regulate the PI3K/Akt/mTOR pathway, a critical signaling cascade involved in cell survival, proliferation, and apoptosis.[7] The encapsulation of drugs in this compound micelles can lead to increased intracellular drug concentration, thereby potentiating their effects on apoptotic pathways.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a multifaceted polymer with well-defined physicochemical properties that can be precisely characterized using standard laboratory techniques. Its biological interactions, particularly its ability to modulate the activity of membrane transporters like P-glycoprotein, make it an active participant in drug delivery rather than a mere passive carrier. A thorough understanding of its molecular weight, composition, and its effects on cellular signaling is paramount for the rational design of effective and safe therapeutic formulations. This guide provides a foundational resource for researchers embarking on or continuing their work with this remarkable polymer.

References

- 1. Effect of pluronic P123 and F127 block copolymer on P-glycoprotein transport and CYP3A metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of Pluronic Block Copolymers on P-gp Efflux Activity: Experience With HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Ultrasonic-Responsive Pluronic P105/F127 Nanogels for Overcoming Multidrug Resistance in Cancer | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Enhanced apoptotic activity of Pluronic F127 polymer-enca... [degruyterbrill.com]

The Hydrophilic-Lipophilic Balance of Pluronic F-127: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pluronic F-127, a non-ionic triblock copolymer of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO), is a cornerstone of pharmaceutical and biotechnological research. Its utility as a surfactant, emulsifier, solubilizing agent, and gelling agent is fundamentally governed by its hydrophilic-lipophilic balance (HLB). This technical guide provides an in-depth analysis of the HLB value of this compound, its determination, and its implications for drug development.

Core Concept: The Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a semi-empirical scale that quantifies the degree of hydrophilicity or lipophilicity of a surfactant. Ranging from 0 to 20, a lower HLB value indicates a more lipophilic (oil-soluble) nature, while a higher value signifies greater hydrophilicity (water-solubility).[1][2] This balance is critical in determining a surfactant's behavior in various formulations.

For non-ionic surfactants like this compound, the HLB is primarily determined by the relative proportions of the hydrophilic and lipophilic segments within the molecule. In this compound, the PEO blocks constitute the hydrophilic portion, while the central PPO block is lipophilic.[3][4]

HLB Value of this compound

The generally accepted HLB value for this compound is approximately 22 .[3][5][6][7] This high HLB value underscores its predominantly hydrophilic nature, which is attributed to the significant weight contribution of the PEO chains, constituting about 70% of the total molecular weight.[3][4][8][9]

The table below summarizes the key quantitative data related to the HLB of this compound.

| Property | Value | Reference |

| HLB Value | ~22 | [3][5][6][7] |

| Composition | PEO(100)-PPO(65)-PEO(100) | [3] |

| Molecular Weight | ~12,600 g/mol | [3][4] |

| PEO Content (by weight) | ~70% | [4][8][9] |

| PPO/PEO Ratio | ~0.33 | [3][4] |

| Critical Micelle Concentration (CMC) | ~0.004% w/w | [3][4] |

Methodologies for HLB Determination

The HLB value of non-ionic surfactants can be determined through both calculation and experimental methods.

Calculation Methods

Two primary methods for calculating the HLB of non-ionic surfactants are Griffin's method and Davies' method.

Griffin's Method: Introduced by William C. Griffin in 1949, this is the most common method for non-ionic surfactants.[2][10][11] The HLB is calculated based on the weight percentage of the hydrophilic portion of the molecule.

The formula is: HLB = 20 * (Mh / M) [1][2]

Where:

-

Mh is the molecular mass of the hydrophilic portion (the two PEO blocks in this compound).

-

M is the total molecular mass of the molecule.

Alternatively, a simplified formula based on the weight percentage of ethylene oxide (E) is often used: HLB = E / 5 [12]

For this compound, with approximately 70% PEO content: HLB = 70 / 5 = 14. Note: The widely cited value of 22 suggests that for poloxamers, the original formula considering the molecular masses of the blocks provides a more accurate representation, or that experimental determination yields a higher value.

Davies' Method: This method, proposed in 1957, calculates the HLB based on group numbers assigned to various chemical groups within the surfactant molecule.[2][11][13] Each group has a specific hydrophilic or lipophilic contribution.

The formula is: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers) [14]

While applicable to a broader range of surfactants, including ionic ones, it is less commonly cited for this compound specifically.[15]

Experimental Protocols

Experimentally, the HLB value can be determined by observing the emulsification behavior of an unknown surfactant with a series of oils of known required HLB. The HLB of the surfactant is considered to be equal to the required HLB of the oil for which it produces the most stable emulsion.

A General Experimental Protocol for HLB Determination via Emulsification:

-

Preparation of Oil Phases: A series of oils with known "required HLB" values are prepared. This can also be achieved by blending two oils with different required HLB values in varying ratios.

-

Preparation of Emulsions: A fixed concentration (e.g., 5-10%) of the surfactant to be tested (this compound) is dissolved in the aqueous phase. A series of emulsions are then prepared by gradually adding each oil phase to the aqueous surfactant solution with constant, controlled agitation (e.g., using a homogenizer or a high-shear mixer). The oil-to-water ratio is kept constant for all samples (e.g., 30:70).

-

Observation and Stability Assessment: The prepared emulsions are stored under controlled conditions and observed for signs of instability, such as creaming, coalescence, or phase separation, at specific time intervals (e.g., 1 hour, 24 hours, 7 days).

-

Determination of Optimal Emulsification: The emulsion that exhibits the highest stability (i.e., remains homogeneous for the longest duration) corresponds to the system where the HLB of the surfactant matches the required HLB of the oil phase. This required HLB value is then assigned as the HLB of the surfactant.

Visualizing the Structure and Workflow

To better understand the relationship between the structure of this compound and its HLB, as well as the experimental determination process, the following diagrams are provided.

References

- 1. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. redalyc.org [redalyc.org]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. Influence of Hydrophilic-Lipophilic Balance (HLB) parameter of F98 and F127 polymers on the effectiveness of the formation of gold nanoparticles and encapsulation of the drug capecitabine for the treatment of stomach cancer | Research, Society and Development [rsdjournal.org]

- 10. jrhessco.com [jrhessco.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. labinsights.nl [labinsights.nl]

- 14. Application of HLB value in emulsion paint formulation design_ Nantong Convey Chemical Technology Co., Ltd_Emulsifier_Polyethylene glycol_Polypropylene glycol_Penetrant [en.convey-chemical.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of Pluronic F-127 Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Pluronic F-127 (PF-127), also known by its non-proprietary name Poloxamer 407, is a synthetic triblock copolymer with a unique thermosensitive nature that has positioned it as a cornerstone biomaterial in drug delivery and tissue engineering.[1][2][3][4] Comprised of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks (PEO100–PPO65–PEO100), its amphiphilic structure allows for the formation of hydrogels that are liquid at low temperatures and transition to a gel state at physiological temperatures.[5][6] This in-situ gelling capability, combined with its biocompatibility, low toxicity, and FDA-approved status, makes it an exceptionally versatile platform for a myriad of biomedical applications.[3][7][8][9]

This technical guide provides an in-depth exploration of the core physical properties of this compound hydrogels, offering quantitative data, detailed experimental protocols, and visual diagrams to support researchers in the fields of pharmaceutical sciences and regenerative medicine.

Thermogelation and Phase Behavior

The most defining characteristic of this compound is its ability to undergo a reversible sol-gel transition in aqueous solutions as the temperature increases.[1][10] This phenomenon is driven by an entropy-driven process related to the dehydration of the hydrophobic PPO blocks.[5]

-

At Low Temperatures (e.g., 4°C): The PEO and PPO blocks are both hydrated and soluble, resulting in a low-viscosity solution (sol).[1][11]

-

With Increasing Temperature: As thermal energy increases, the hydrophobic PPO blocks become dehydrated and associate to form the core of spherical micelles, surrounded by a corona of the hydrated, hydrophilic PEO blocks.[5][12]

-

At the Gelation Temperature (Tgel): At a sufficiently high polymer concentration (the critical gelation concentration), these micelles become so numerous that they pack into an ordered, lattice-like structure (e.g., cubic), causing a significant increase in viscosity and the formation of a semi-solid hydrogel.[5][13]

The precise Tgel is critically dependent on the polymer concentration. Generally, a higher concentration of this compound results in a lower gelation temperature.[10][14] Concentrations below 16-18% may not form a gel at any temperature.[10][15] The addition of other polymers, salts, and active pharmaceutical ingredients (APIs) can also influence the Tgel.[16][17][18]

Table 1: Effect of this compound Concentration on Gelation Temperature (Tgel)

| This compound Conc. (% w/v or w/w) | Solvent/Medium | Gelation Temperature (°C) | Reference |

|---|---|---|---|

| 15% | Water | 33 | [14] |

| 16.5% | Water | ~27 (Pre-sterilization) | [19] |

| 17% | Water | ~25 (Pre-sterilization) | [19] |

| 18% | PBS (pH 7.4) | 29.2 | [15] |

| 20% | Water | 21.6 | [20] |

| 20% | Water | 20 | [17] |

| 20% | Saline | Liquid at room temp | [10] |

| 21% | PBS (pH 7.4) | 26.4 | [15] |

| 24% | PBS (pH 7.4) | 23.1 | [15] |

| 25% | Water | ~27.3 | [6] |

| 26-30% | Saline | Gel at room temp | [10] |

| 27% | PBS (pH 7.4) | 20.9 |[15] |

Mechanical and Rheological Properties

The mechanical integrity of this compound hydrogels is a critical parameter for many applications, particularly in tissue engineering and as injectable depots. These properties are typically characterized using rheology.

-

Viscoelasticity: this compound hydrogels are viscoelastic materials. Their mechanical response is defined by the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. The sol-gel transition is rheologically defined as the temperature at which G' equals G'' (tan δ = 1).[12] Above the Tgel, G' is significantly higher than G'', indicating the formation of a stable gel network.[21]

-

Mechanical Strength: A primary limitation of pure this compound hydrogels is their relatively weak mechanical strength and rapid erosion in physiological fluids.[2][7] To overcome this, PF-127 is often blended or cross-linked with other polymers such as hyaluronic acid, chitosan, silk fibroin, or gelatin, which can significantly enhance the elastic modulus and stability.[1][6][16][20]

-

Shear-Thinning and Self-Healing: this compound hydrogels exhibit shear-thinning behavior, meaning their viscosity decreases under applied shear stress.[20] This property is highly advantageous for injectability. Upon removal of the shear force, the micellar network can reform, a characteristic known as self-healing.[20]

Table 2: Rheological Properties of this compound Hydrogels

| Formulation | Temperature (°C) | Storage Modulus (G') (Pa) | Key Finding | Reference |

|---|---|---|---|---|

| 30% PF-127 in water | 22 | 15,300 ± 1,600 | Baseline G' for high concentration gel. | [13] |

| 25% PF-127 in PBS | 37 | 16,500 | Selected as a suitable bioink for 3D printing. | [22] |

| 20% PF-127 + 1% Xanthan Gum | 37 | >1000 | Addition of xanthan gum improved gel strength. | [20] |

| F127-Phe-CHO + HAAD | N/A | 1,000 - 10,000 | Derivative hydrogel with strength similar to skin tissue. | [2] |

| 25% PF-127 + 2% Silk Fibroin | >37 | Higher than pure PF-127 | Silk fibroin addition enhanced mechanical strength. |[6] |

Drug Release Kinetics

The micellar structure and gel matrix of this compound make it an excellent vehicle for the controlled and sustained release of therapeutic agents.[4][10]

-

Mechanism: Hydrophobic drugs can be solubilized within the PPO core of the micelles, while hydrophilic drugs can be entrapped within the aqueous channels of the gel network.[2][23] Drug release from the hydrogel is typically governed by a combination of diffusion through the matrix and erosion or dissolution of the gel itself.[15]

-

Release Profile: this compound hydrogels often exhibit a sustained release profile over a prolonged period, which is preferable to an immediate burst release as it can maintain a drug at an optimal therapeutic concentration.[10] The release kinetics can often be described by zero-order models, particularly when erosion is the dominant mechanism.[15][24][25]

-

Modulation: The rate of drug release can be tuned by altering the this compound concentration, incorporating other polymers, or encapsulating the drug in a secondary carrier (like liposomes or nanoparticles) within the hydrogel.[15][26][27] For instance, incorporating liposomes into an 18% PF-127 gel resulted in a longer drug release period compared to a standard gel.[15]

Table 3: Drug Release Characteristics from this compound Hydrogels

| Drug/Model Compound | Hydrogel Formulation | Release Kinetics/Profile | Key Finding | Reference |

|---|---|---|---|---|

| Calf Thymus DNA | 20-30% PF-127 in saline | Sustained release | Demonstrated sustained release preferable to burst release. | [10] |

| Mannitol | 10-17.5% PF-127 / Polycarbophil | Zero-order | Release increased with temperature despite increased viscosity. | [24][25] |

| Paclitaxel (PTX) | 18% PF-127 with Liposomes | Zero-order, erosion-dominated | Liposomal gel showed the longest drug-release period. | [15] |

| Cisplatin/Carboplatin | 20% PF-127 grafted with Hyaluronic Acid | Sustained release | Grafted hydrogel showed slower release than pure PF-127. |[26][28] |

Experimental Protocols

Accurate characterization of this compound hydrogels requires standardized methodologies.

4.1 Hydrogel Preparation (Cold Method) This is the most common and effective method for preparing homogeneous this compound solutions.[15][23]

-

Weigh the required amount of this compound powder.

-

Slowly add the powder to a precise volume of cold (e.g., 4°C) aqueous solution (e.g., deionized water, PBS) under constant, gentle stirring.[29]

-

Maintain the stirring in a cold environment (e.g., cold room or on ice) for several hours (typically overnight) until the polymer is completely dissolved and the solution is clear.[15][29]

-

Store the resulting solution at 4°C to maintain its liquid state.

4.2 Determination of Gelation Temperature (Tgel)

-

Tube Inverting Test: A simple, qualitative method.

-

Place a small volume (e.g., 1-2 mL) of the this compound solution in a vial.

-

Immerse the vial in a temperature-controlled water bath.

-

Increase the temperature in small increments (e.g., 1°C).

-

At each increment, invert the vial 90°. The Tgel is the temperature at which the solution no longer flows upon inversion.[15]

-

-

Rheological Measurement: The gold standard quantitative method.[30]

-

Load the cold this compound solution onto the Peltier plate of a rotational rheometer.[30]

-

Perform a temperature sweep experiment, typically from a low temperature (e.g., 4°C) to a high temperature (e.g., 40°C) at a controlled heating rate (e.g., 1-2°C/min).[12]

-

Monitor the storage modulus (G') and loss modulus (G'') at a constant frequency and strain (within the linear viscoelastic region).

-

The Tgel is identified as the temperature at which the G' and G'' curves intersect.[17][30]

-

4.3 Morphological Characterization (Scanning Electron Microscopy - SEM) SEM is used to visualize the porous microstructure of the hydrogel.

-

Quickly freeze a sample of the gelled hydrogel in liquid nitrogen to preserve its structure.

-

Fracture the frozen sample to expose an internal cross-section.[3]

-

Lyophilize (freeze-dry) the fractured sample for 24-48 hours to remove all water without collapsing the porous network.[3]

-

Mount the dried sample on an SEM stub and sputter-coat it with a conductive metal (e.g., gold or palladium).[3]

-

Image the sample using the SEM to observe the pore size and interconnectivity.

4.4 Sterilization Methods For biomedical applications, sterilization is a mandatory step. However, it can affect the hydrogel's properties.

-

Autoclaving (Steam): High temperatures (e.g., 121°C) can cause polymer degradation. A lower temperature (105°C) is preferred over 121°C to minimize changes in rheological properties.[31][32]

-

Sterile Filtration: Filtering the solution through a 0.22 µm membrane before gelation has the least impact on physical properties but must be done aseptically as it is not a terminal sterilization method.[31][32]

-

Microwave Autoclaving: A faster alternative to steam autoclaving that may reduce exposure to high temperatures.[19]

Conclusion

This compound hydrogels possess a unique and highly advantageous set of physical properties, headlined by their thermoreversible gelation. This allows for easy administration as a liquid, followed by in-situ solidification into a gel that can serve as a depot for sustained drug delivery or a scaffold for tissue engineering. While limited by weak mechanical strength, this can be readily overcome by formulating composite gels with other polymers. The properties of Tgel, mechanical strength, and drug release are highly tunable through factors like polymer concentration and the inclusion of additives. A thorough understanding and characterization of these physical properties, using the standardized protocols outlined in this guide, are essential for the rational design and successful application of this compound-based systems in advanced drug development and regenerative medicine.

References

- 1. portal.research.lu.se [portal.research.lu.se]

- 2. Progress in Pluronic F127 Derivatives for Application in Wound Healing and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound hydrogel as a promising scaffold for encapsulation of dental-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. Self-Healing of Pluronic® F127 Hydrogels in the Presence of Various Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. microbiologyjournal.org [microbiologyjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. jsr.org [jsr.org]

- 11. Pluronic® F127 Hydrogel Containing Silver Nanoparticles in Skin Burn Regeneration: An Experimental Approach from Fundamental to Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Temperature Induced Gelation and Antimicrobial Properties of Pluronic F127 Based Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rheological behavior of Pluronic/Pluronic diacrylate hydrogels used for bacteria encapsulation in engineered living materials - Soft Matter (RSC Publishing) DOI:10.1039/D3SM01119D [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Thermoreversible Pluronic® F127-based hydrogel containing liposomes for the controlled delivery of paclitaxel: in vitro drug release, cell cytotoxicity, and uptake studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Self-Healing of Pluronic® F127 Hydrogels in the Presence of Various Polysaccharides [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Rheological, mucoadhesive and release properties of this compound gel and this compound/polycarbophil mixed gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Physicochemical characterization and drug release of thermosensitive hydrogels composed of a hyaluronic acid/pluronic f127 graft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Release kinetics of hydrophobic and hydrophilic model drugs from pluronic F127/poly(lactic acid) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. microbiologyjournal.org [microbiologyjournal.org]

- 30. Rheological Measurement of the Gelation Temperature of Thermoresponsive Hydrogels: A Tutorial Using Pluronic F127 [morressier.com]

- 31. researchgate.net [researchgate.net]

- 32. [PDF] Impact of sterilisation conditions on the rheological properties of thermoresponsive this compound-based gels for the ophthalmic use | Semantic Scholar [semanticscholar.org]

Pluronic F-127: A Technical Guide on its Safety and FDA Approval Status for Biomedical Applications

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Pluronic F-127, also known by its non-proprietary name Poloxamer 407, is a synthetic triblock copolymer composed of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks.[1] This amphiphilic structure imparts unique surfactant properties and, most notably for biomedical applications, the ability to undergo reversible thermal gelation.[1] Aqueous solutions of this compound are liquid at low temperatures and form a gel at physiological temperatures, making it an excellent candidate for in-situ forming depots in drug delivery and tissue engineering. Its biocompatibility and low toxicity have led to its widespread investigation and use in a variety of biomedical fields.[2][3][4] This technical guide provides a comprehensive overview of the safety profile, FDA approval status, and key experimental considerations for the use of this compound in biomedical research and development.

Section 1: Safety Profile of this compound

This compound is generally considered a biocompatible and non-toxic material, particularly at the concentrations used in most pharmaceutical formulations.[3][5] However, a thorough understanding of its safety profile is crucial for its application in biomedical products.

Biocompatibility

This compound exhibits low toxicity and immunogenicity.[5][6] Its biocompatibility has been demonstrated in numerous in vitro and in vivo studies, making it a suitable material for drug delivery, tissue engineering scaffolds, and other biomedical applications.[4][7][8]

Table 1: Summary of In Vitro Cytotoxicity Data of this compound

| Cell Line | Concentration Range | Assay | Key Findings | Reference |

| Bel 7402 and L02 cells | 12.5 - 200 µg/mL | MTT | After 48 hours of incubation, cell viability was approximately 85%, indicating low cytotoxicity. | [9] |

| L-929 (normal fibroblasts) | Up to 16.5 µM | MTT | Showed no significant cytotoxicity to normal fibroblast cells. | [10][11] |

| HEp-2 and KB (cancer cell lines), Vero (healthy cells) | Not specified | MTT | Exhibited cytotoxic effects against cancer cell lines but was non-toxic to healthy Vero cells. | [6] |

| HL-7702 (normal liver cell line) | Up to 10 µg/mL | Not specified | Cell viability remained greater than 90% after 72 hours of exposure. | [12] |

| Colon26 cells | 0.5% - 2.0% (w/v) | Not specified | Solutions were not cytotoxic at these concentrations. | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the general steps for assessing the in vitro cytotoxicity of a this compound formulation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Plate cells (e.g., HepG2, L929) in a 96-well plate at a density of approximately 8,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.[9][14]

-

Preparation of Test Solutions: Prepare various concentrations of the this compound formulation in fresh culture medium.

-

Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the prepared test solutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9][14]

-

Absorbance Measurement: Measure the absorbance of the solutions in each well using a microplate reader at a wavelength of 570 nm.[9][15]

-

Calculation of Cell Viability: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[9]

In Vivo Toxicity

Animal studies have been conducted to evaluate the in vivo toxicity of this compound. While generally safe, some adverse effects have been noted, particularly at high concentrations.

Table 2: Summary of In Vivo Toxicity Studies of this compound

| Animal Model | Route of Administration | Dose | Duration | Observed Effects | Reference |

| Wistar rats | Intraperitoneal | 10 mg/kg (as a coating for TiO2 nanotubes) | 14 days | No significant negative physiological response observed. Some alterations in biochemical and hematology parameters were noted. | [16] |

| Rodents | Not specified | Not specified | Not specified | Can cause hypertriglyceridemia and hypercholesterolemia due to inhibition of lipoprotein lipase. | [6] |

| Zebrafish embryos | Aqueous exposure | Not specified | Not specified | A this compound nanoformulation of curcumin showed an improved toxicity profile compared to native curcumin. | [17][18] |

Experimental Protocol: Acute Intravenous Toxicity Study in Mice

This protocol provides a general framework for an acute intravenous toxicity study. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

-

Animal Model: Use healthy, young adult mice (e.g., BALB/c or C57BL/6), acclimated to the laboratory environment for at least one week.

-

Grouping: Randomly divide the animals into several groups (e.g., n=5-10 per group), including a control group and multiple dose groups of the this compound formulation.

-

Dosing: Administer a single dose of the test substance intravenously (e.g., via the tail vein). The control group should receive the vehicle solution (e.g., sterile saline).

-

Observation: Observe the animals for clinical signs of toxicity, such as changes in behavior, appearance, and mortality, at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours) after administration and daily thereafter for 14 days.

-

Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.

-

Necropsy and Histopathology: At the end of the observation period, euthanize all animals and perform a gross necropsy. Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.

-

Data Analysis: Analyze the data for mortality, clinical signs, body weight changes, and any macroscopic or microscopic abnormalities. Determine the LD50 (lethal dose, 50%) if applicable.

Hemocompatibility

For intravenous applications, the interaction of this compound with blood components is a critical safety consideration.

Table 3: Hemocompatibility of this compound

| Assay | Concentration | Results | Reference |

| Hemolysis Assay | 50 - 1000 µg/mL | Low hemolysis rate observed. | [19] |

| Hemolysis Assay | 2 - 400 µg/mL | Almost no cytotoxicity to red blood cells. | [20] |

Experimental Protocol: In Vitro Hemolysis Assay

This protocol describes a method to evaluate the hemolytic potential of a this compound formulation.[20][21]

-

Preparation of Red Blood Cells (RBCs): Obtain fresh whole blood from a healthy donor (e.g., rat or human) in a tube containing an anticoagulant (e.g., heparin or EDTA). Centrifuge the blood to pellet the RBCs. Wash the RBCs several times with sterile phosphate-buffered saline (PBS) by repeated centrifugation and resuspension. Finally, resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% v/v).[20]

-

Preparation of Test Samples: Prepare different concentrations of the this compound formulation in PBS.

-

Incubation: Add a specific volume of the RBC suspension (e.g., 0.2 mL) to tubes containing a specific volume of the test samples (e.g., 0.8 mL). Use distilled water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).[20]

-

Incubation: Incubate the tubes at 37°C for a specified time (e.g., 2-4 hours).[20]

-

Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.

-

Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin release using a spectrophotometer at a wavelength of 577 nm.[20][21]

-

Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis using the following formula: Hemolysis (%) = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[20][21]

Biodegradation and Clearance

This compound is not biodegradable. Individual polymer chains (unimers) are primarily eliminated from the body through renal clearance.[22] The rate of clearance can be influenced by the molecular weight of the polymer and its concentration.

Caption: Pharmacokinetic pathway of this compound.

Section 2: FDA Approval Status and Regulatory Landscape

This compound (Poloxamer 407) is an FDA-approved excipient for use in a range of pharmaceutical dosage forms.[1][3][5]

FDA Inactive Ingredient Database (IID)

This compound is listed in the FDA's Inactive Ingredient Database, which contains information on excipients used in approved drug products.[1] This listing is a valuable resource for formulators as it provides information on previously approved routes of administration and dosage levels.

Table 4: this compound (Poloxamer 407) in the FDA Inactive Ingredient Database (Selected Examples)

| Route of Administration | Dosage Form |

| Ophthalmic | Solution, Suspension |

| Oral | Tablet, Capsule, Solution |

| Topical | Gel, Cream, Ointment |

| Rectal | Suppository |

| Parenteral | Injection |

Note: This table provides a general overview. For specific maximum potency levels, researchers should consult the official and most current FDA Inactive Ingredient Database.

Generally Recognized as Safe (GRAS) Status

While this compound is widely used in pharmaceuticals, its GRAS status primarily pertains to its use in food. For biomedical applications, its approval is typically as a pharmaceutical excipient rather than a food additive.

Approved Biomedical Products

This compound is used as an excipient in numerous FDA-approved drug products, where it functions as a solubilizing agent, emulsifier, stabilizer, or gelling agent.[23][24]

Table 5: Examples of FDA-Approved Products Containing Poloxamer 407

| Brand Name | Active Ingredient | Application | Role of Poloxamer 407 | Reference |

| AzaSite | Azithromycin | Ophthalmic solution | Surfactant/Solubilizer | [24] |

| Besivance | Besifloxacin | Ophthalmic suspension | Surfactant/Solubilizer | [24] |

| Neurontin | Gabapentin | Oral tablet | Excipient | [23] |

| Isentress | Raltegravir | Oral tablet | Excipient | [23] |

| Multaq | Dronedarone | Oral tablet | Excipient | [23] |

It is important to note that the concentration of Poloxamer 407 in approved topical ophthalmic products is typically low (0.1-0.2%), and it is not currently used in any FDA-approved product for intravitreal injection.[24]

Clinical Trials and Investigational Use

This compound is a component of various investigational drug delivery systems currently in clinical trials. For instance, a doxorubicin formulation utilizing a mixture of Pluronic L61 and F-127 has undergone Phase III clinical trials.[13][18] The development of a new drug product containing this compound requires the submission of an Investigational New Drug (IND) application to the FDA.

Caption: Workflow for an Investigational New Drug (IND) application.

Section 3: Considerations for Biomedical Applications

Concentration-Dependent Effects

The concentration of this compound is a critical factor that influences its properties, including its thermo-responsive behavior and potential for toxicity. Higher concentrations can lead to increased viscosity and gel strength but may also be associated with adverse effects.

Purity and Impurities

The purity of this compound is a significant consideration, as impurities such as 1,4-dioxane, ethylene oxide, and propylene oxide can be present from the manufacturing process.[25] It is essential to use pharmaceutical-grade this compound for biomedical applications and to ensure that the levels of any impurities are within acceptable limits.

Sterilization Methods

Sterilization is a mandatory step for biomedical products. However, the chosen sterilization method can impact the physicochemical properties of this compound hydrogels.

-